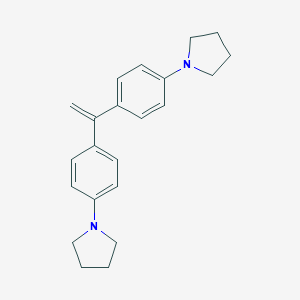
1,1-Bis(4-pyrrolidinophenyl)ethylene
Cat. No. B337534
M. Wt: 318.5 g/mol
InChI Key: JQPWJEGBJABCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04898941
Procedure details


Into 100 ml of 5% aqueous solution of sodium hydroxide was dissolved 10 g of 2,2-bis(4-pyrrolidinophenyl)propionic acid. Thereto was added 9.2 g of potassium persulfate and the mixture was reacted with stirring for one hour. The resulting precipitates were collected by filtration and recrystallized from methanol to obtain 7.0 g (yield 80%) of 1,1-bis(4-pyrrolidinophenyl)ethylene, having a melting point of 221°~223° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2,2-bis(4-pyrrolidinophenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One


Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[N:3]1([C:8]2[CH:13]=[CH:12][C:11]([C:14]([C:19]3[CH:24]=[CH:23][C:22]([N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:21][CH:20]=3)(C)[C:15](O)=O)=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>>[N:3]1([C:8]2[CH:9]=[CH:10][C:11]([C:14]([C:19]3[CH:24]=[CH:23][C:22]([N:25]4[CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:21][CH:20]=3)=[CH2:15])=[CH:12][CH:13]=2)[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1,3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
2,2-bis(4-pyrrolidinophenyl)propionic acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
